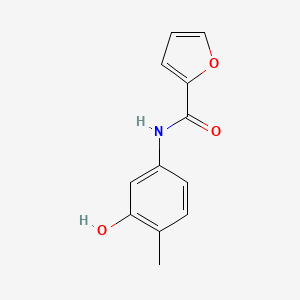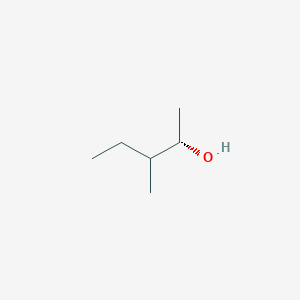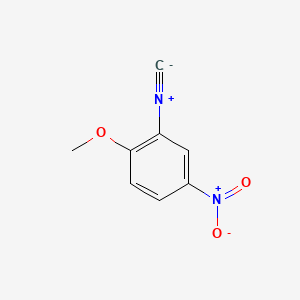
3-Methoxy-2-(oxiran-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-(oxiran-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methoxy group and an oxirane (epoxide) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(oxiran-2-yl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxypyridine, which is commercially available or can be synthesized from pyridine through methylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-(oxiran-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can open the oxirane ring, leading to diols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxirane ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Diols or other reduced derivatives.
Substitution: Various substituted pyridine or oxirane derivatives.
Aplicaciones Científicas De Investigación
3-Methoxy-2-(oxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a potential inhibitor or activator of biological pathways.
Medicine: Its unique structure allows for exploration as a potential pharmaceutical agent, particularly in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-(oxiran-2-yl)pyridine involves its interaction with molecular targets through its reactive oxirane ring and pyridine moiety. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that modify the compound’s structure and activity. The pyridine ring can participate in coordination with metal ions or other molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxypyridine: Lacks the oxirane ring, making it less reactive in certain types of chemical reactions.
2-Methoxy-3-(oxiran-2-yl)pyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Oxiranecarbonitriles: Compounds with both oxirane and nitrile groups, used in different synthetic applications.
Uniqueness
3-Methoxy-2-(oxiran-
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
3-methoxy-2-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO2/c1-10-6-3-2-4-9-8(6)7-5-11-7/h2-4,7H,5H2,1H3 |
Clave InChI |
FWMUZJRMFJFCHS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC=C1)C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B15309340.png)
![Thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B15309347.png)

![Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate](/img/structure/B15309355.png)
![(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B15309357.png)




![1-((Hexahydro-2H-cyclopenta[b]furan-2-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B15309398.png)
![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-1,3-benzothiazole-2-carboxamidehydrochloride](/img/structure/B15309407.png)

